molecular formula C46H60N8O9 B1681720 Seglitide acetate CAS No. 99248-33-6

Seglitide acetate

Cat. No.: B1681720
CAS No.: 99248-33-6
M. Wt: 869.0 g/mol
InChI Key: FIKSSPSBVSPVFU-WIKDFEFZSA-N
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Description

Seglitide acetate is a cyclic peptide compound with the molecular formula C46H60N8O9. It is known for its role as a selective agonist of the somatostatin receptor 2 (SSTR2). This compound has been studied for its potential therapeutic applications, particularly in the regulation of hormone secretion and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Seglitide acetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized to form the cyclic structure of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Seglitide acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:

    Oxidation: The tryptophan residue in this compound can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

    Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

    Deprotection Reagents: TFA for removing protecting groups.

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: DTT for reduction reactions.

Major Products: The primary product of these reactions is the cyclic peptide this compound. Side products may include linear peptides and partially protected intermediates .

Scientific Research Applications

Seglitide acetate has a wide range of scientific research applications:

Mechanism of Action

Seglitide acetate exerts its effects by binding to the somatostatin receptor 2 (SSTR2). This binding activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, such as growth hormone and glucagon. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream signaling pathways .

Comparison with Similar Compounds

    Octreotide: Another somatostatin analog with similar receptor affinity but different pharmacokinetic properties.

    Lanreotide: A long-acting somatostatin analog used for similar therapeutic purposes.

    Pasireotide: A broader spectrum somatostatin analog with affinity for multiple somatostatin receptor subtypes.

Uniqueness of Seglitide Acetate: this compound is unique in its high selectivity for the somatostatin receptor 2 (SSTR2), making it a valuable tool for studying receptor-specific effects. Its cyclic structure also contributes to its stability and bioavailability compared to linear peptides .

Properties

CAS No.

99248-33-6

Molecular Formula

C46H60N8O9

Molecular Weight

869.0 g/mol

IUPAC Name

acetic acid;(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C44H56N8O7.C2H4O2/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45;1-2(3)4/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55);1H3,(H,3,4)/t27-,34-,35-,36+,37-,38-;/m0./s1

InChI Key

FIKSSPSBVSPVFU-WIKDFEFZSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O

Appearance

Solid powder

99248-33-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(MATTLVP)
cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe)
cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl)
L 363586
L-363586
MK 678
MK-678
seglitide
seglitide acetate
seglitide monoacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seglitide acetate
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Seglitide acetate
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Seglitide acetate
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Seglitide acetate
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Seglitide acetate

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